tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
Description
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(3-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-6-5-7-15(10-14)17(23)21-8-9-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3,(H,20,24) |
InChI Key |
NZXSGFUYYVZWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Morpholine Intermediate
The initial step involves synthesizing or procuring the morpholine derivative bearing a reactive methyl group at the 2-position. This can be achieved via:
- Nucleophilic substitution of morpholine with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions, to afford N-methylmorpholine derivatives.
- Alternatively, cyclization of amino alcohols or reduction of corresponding oxazolidines can be employed to generate the morpholine ring.
Step 2: Introduction of the 4-(3-Acetylbenzoyl) Group
The key aromatic substitution involves attaching the 3-acetylbenzoyl moiety to the 4-position of the morpholine ring:
- Acylation of the morpholine nitrogen or ring carbon using acyl chlorides or anhydrides derived from 3-acetylbenzoic acid.
- Reaction conditions typically involve polar aprotic solvents such as dichloromethane or acetonitrile, with bases like triethylamine or pyridine to facilitate acylation.
Step 3: Formation of the Methyl Carbamate
The final step involves carbamoylation to introduce the tert-butyl carbamate group:
- Reaction of the amino group (or suitable nucleophilic site on the intermediate) with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine.
- This step effectively introduces the tert-butyl carbamate protecting group, stabilizing the molecule for further applications or modifications.
Reaction Conditions and Optimization
| Stage | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Morpholine methylation | Reflux, base (NaH, K2CO3) | Methyl iodide/dimethyl sulfate | Control temperature to prevent overalkylation |
| Aromatic acylation | 0-25°C, inert atmosphere | Acyl chloride or anhydride, pyridine | Use excess base to neutralize HCl or acid by-products |
| Carbamate formation | Room temperature to mild heating | tert-Butyl chloroformate, triethylamine | Maintain inert atmosphere to prevent side reactions |
Purification and Characterization
Post-synthesis, purification typically involves:
- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).
- Recrystallization from appropriate solvents for high purity.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Infrared (IR) spectroscopy to verify functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
Summary Table of Preparation Methods
| Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Morpholine methylation | Methyl iodide, base | Acetone or DMF | Reflux | Generate methylmorpholine derivative |
| Aromatic acylation | 3-acetylbenzoic acid chloride | Dichloromethane | 0-25°C | Attach aromatic acyl group |
| Carbamate formation | tert-Butyl chloroformate | THF or DCM | Room temp | Introduce tert-butyl carbamate |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Position: The target compound’s 3-acetylbenzoyl group contrasts with the 4-acetylphenoxy acetyl substituent in its closest analog . The meta vs. para positioning may alter steric hindrance and electronic effects, impacting binding affinity in biological systems.
- Molecular Weight: Despite identical formulas, substituent differences (e.g., acetylphenoxy vs. acetylbenzoyl) influence solubility and crystallinity.
- Synthetic Yields : Derivatives like 42h (77% yield) highlight efficient synthesis protocols compared to brominated analogs (e.g., 41ζ, 23% yield) . The target compound’s synthesis likely follows similar methods (e.g., General Procedure B), though yield data are unavailable.
Hydrogen Bonding and Crystallographic Trends
Hydrogen bonding patterns critically affect crystallinity and stability:
- Target Compound : Predicted to form N–H···O and O–H···O bonds akin to tert-Butyl N-Hydroxycarbamate (), with bond distances ~2.65–2.81 Å and angles ~164–171° . These interactions may stabilize ribbon-like supramolecular assemblies.
- N-Pivaloylhydroxylamine : Exhibits similar hydrogen bonds but with shorter O(2)–H(2)···O(1) distances (2.647 Å vs. 2.810 Å for N–H···O), suggesting stronger intermolecular forces .
- Graph Set Analysis : Etter’s methodology () could classify these patterns as D or R₂²(8) motifs, common in carbamates .
Physicochemical and Application-Based Comparisons
- Purity and Form : The target compound’s liquid form (inferred from analogs like 42d) contrasts with solid derivatives (e.g., 42h, white solid) . High-purity analogs (≥95%, ) underscore the importance of rigorous purification for pharmaceutical use.
- Applications: While the target compound’s applications are speculative, structural analogs are utilized in: Pharmaceuticals: 42h’s thiazolyl group may enhance bioactivity . Agrochemicals: Amino-methylphenyl derivatives () exhibit versatility in pesticide development. Materials Science: Hydrogen-bonded networks () enable crystal engineering.
Biological Activity
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N2O5, with a molecular weight of 362.4 g/mol. The compound features a tert-butyl group, a morpholine ring, and an acetylbenzoyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O5 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | tert-butyl N-[[4-(3-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
| InChI Key | NZXSGFUYYVZWMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available starting materials. A common method includes:
- Reaction of tert-butyl carbamate with morpholine derivatives : This reaction is usually performed in the presence of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF).
- Controlled conditions : The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of neuroprotection and enzyme inhibition.
Neuroprotective Effects
Studies have shown that compounds similar to this compound can act as inhibitors of β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease (AD). For instance, related compounds have demonstrated the ability to reduce amyloid-beta (Aβ) aggregation and protect neuronal cells against Aβ-induced toxicity by modulating inflammatory responses and oxidative stress levels .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit β-secretase activity, thereby reducing the production of Aβ peptides.
- Neuroprotection : It may also protect astrocytes from Aβ-induced cell death by decreasing levels of pro-inflammatory cytokines like TNF-α and reducing free radical formation .
Comparative Studies
When compared to similar compounds, such as simpler carbamates or those with different functional groups, this compound shows enhanced biological activity due to its unique structural features.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simpler structure | Lower enzyme inhibition |
| tert-butyl (4-bromobutyl)carbamate | Contains brominated moiety | Different electronic properties |
| tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Contains formyl group | Varied biological profiles |
| This compound | Combines morpholine and acetylbenzoyl | Significant neuroprotective effects |
Case Studies
- In Vitro Studies : Research demonstrated that related compounds could inhibit Aβ aggregation by over 85% at concentrations around 100 µM. These findings suggest that structural modifications can significantly enhance efficacy against neurodegenerative diseases .
- In Vivo Models : In animal studies using scopolamine-induced models of AD, compounds similar to this compound showed protective effects on cognitive function, although results varied based on bioavailability in brain tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
